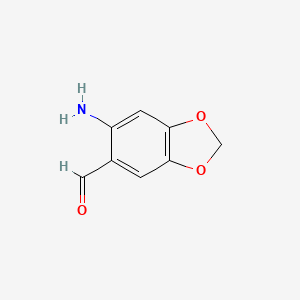

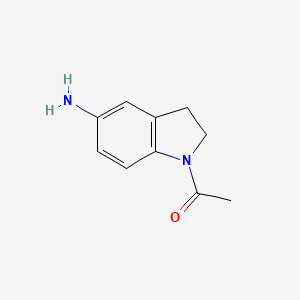

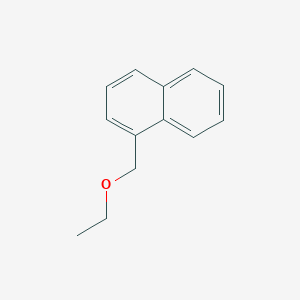

1,2-Difluoro-4-phenylsulfonylbenzene

説明

1,2-Difluoro-4-phenylsulfonylbenzene is a fluorinated aromatic compound that is of interest due to its potential applications in various chemical syntheses. The presence of the difluoro and phenylsulfonyl functional groups suggests that this compound could serve as a versatile intermediate in organic synthesis, particularly in the construction of fluorinated molecules which are increasingly important in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine atoms or fluorine-containing groups into the aromatic ring. A relevant example is the preparation of 1-aryl-2,2-difluoro enol esters from α-(phenylsulfonyl)difluoromethylated benzoates, which can be obtained from reactions between simple aldehydes and PhSO2CF2H . This method could potentially be adapted for the synthesis of 1,2-difluoro-4-phenylsulfonylbenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is characterized by the influence of the electronegative fluorine atoms on the aromatic ring. For instance, in the case of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, the fluorine atoms induce a significant electron-withdrawing effect, which is reflected in the molecular structure as observed by X-ray crystallography . Similarly, the molecular structure of 1,2-difluoro-4-phenylsulfonylbenzene would be expected to show the impact of the difluoro and phenylsulfonyl groups on the benzene ring's electronic properties.

Chemical Reactions Analysis

The presence of fluorine atoms in an aromatic compound can significantly alter its reactivity. For example, the introduction of fluorine-containing substituents into the aromatic ring enhances the activation of halogen substituents towards nucleophilic attack, as seen in the synthesis of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of chloronitrobenzenes . This suggests that 1,2-difluoro-4-phenylsulfonylbenzene could undergo various nucleophilic substitution reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often dominated by the strong electronegativity and small size of the fluorine atoms. These properties can lead to high thermal stability and unique electronic characteristics, as seen in the novel fluorinated polyimides derived from a fluorinated aromatic diamine . The difluoro and phenylsulfonyl groups in 1,2-difluoro-4-phenylsulfonylbenzene would likely contribute to similar properties, such as increased stability and altered electronic properties, which could be advantageous in various applications.

特性

IUPAC Name |

4-(benzenesulfonyl)-1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O2S/c13-11-7-6-10(8-12(11)14)17(15,16)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVJSEPIPCJHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Difluoro-4-phenylsulfonylbenzene | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[2,3-b]pyridin-3-amine](/img/structure/B1331513.png)

![5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B1331516.png)

![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)